6-Chlorotetrazolo[1,5-b]pyridazine
CAS No.: 21413-15-0
Cat. No.: VC3825973
Molecular Formula: C4H2ClN5
Molecular Weight: 155.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21413-15-0 |
|---|---|
| Molecular Formula | C4H2ClN5 |
| Molecular Weight | 155.54 g/mol |
| IUPAC Name | 6-chlorotetrazolo[1,5-b]pyridazine |
| Standard InChI | InChI=1S/C4H2ClN5/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H |
| Standard InChI Key | RRBQGBYFXZPPAH-UHFFFAOYSA-N |
| SMILES | C1=CC(=NN2C1=NN=N2)Cl |
| Canonical SMILES | C1=CC(=NN2C1=NN=N2)Cl |
Introduction
Chemical Identity and Structural Features
6-Chlorotetrazolo[1,5-b]pyridazine belongs to the tetrazolo-pyridazine family, a class of bicyclic compounds with high nitrogen content. Its molecular formula is C₄H₂ClN₅, with a molecular weight of 155.55 g/mol . The compound’s systematic name, 6-chloranyl- tetrazolo[1,5-b]pyridazine, reflects its IUPAC nomenclature. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₂ClN₅ | |
| Molecular Weight | 155.55 g/mol | |
| CAS Registry Number | 21413-15-0 | |
| Canonical SMILES | Clc1ccc2nnnn2n1 | |
| InChIKey | RRBQGBYFXZPPAH-UHFFFAOYSA-N | |
| Aromatic Bond Count | 10 |
The compound’s planar structure features a pyridazine ring fused to a tetrazole ring, with the chlorine atom occupying the 6-position. X-ray crystallography data from the Cambridge Structural Database (CSD) confirm its non-planar geometry, with bond angles and lengths consistent with aromatic systems .
Synthesis and Production Methods
Laboratory Synthesis
The most widely reported synthesis involves a two-step process starting from 3,6-dichloropyridazine:
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Hydrazination: Reaction with hydrazine hydrate in ethanol at room temperature yields 1-(6-chloropyridazin-3-yl)hydrazine .
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Diazotization: Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C induces cyclization, forming 6-chlorotetrazolo[1,5-b]pyridazine in near-quantitative yield .
Reaction Conditions:
Industrial Scalability
Industrial production methods remain underdeveloped due to challenges in handling reactive intermediates (e.g., azides) and ensuring thermal stability. Scale-up efforts prioritize:
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Solvent Optimization: Replacing ethanol with cheaper, high-boiling solvents (e.g., DMF).
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Safety Protocols: Implementing explosion-proof reactors and real-time temperature monitoring .
Hazard Considerations
A 2023 incident involving 6-azidotetrazolo[1,5-b]pyridazine—a related compound—highlighted risks of spontaneous detonation during storage . While 6-chlorotetrazolo[1,5-b]pyridazine is more stable, precautions include:
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Storage: Dry, cold environments (<4°C) to prevent decomposition.
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Handling: Avoid mechanical shock or sudden temperature changes .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at the 6-position undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions:
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Reagents: Ethanolamine, sodium hydrosulfide.
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Products: 6-Amino- or 6-mercapto-tetrazolo[1,5-b]pyridazine derivatives .
Redox Reactions
The tetrazole ring participates in redox transformations:
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Oxidation: Hydrogen peroxide (H₂O₂) converts the tetrazole ring to a 1,2,3-triazole oxide, though yields are moderate (40–60%) .
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Reduction: Sodium borohydride (NaBH₄) selectively reduces the pyridazine ring, yielding dihydro derivatives .
Thermal Stability
Differential scanning calorimetry (DSC) data reveal a decomposition onset at 180°C, with exothermic peaks indicating rapid degradation above 200°C .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 162–164°C (decomposes) | DSC |
| Solubility in Water | 2.1 mg/mL (25°C) | Experimental |
| LogP (Octanol-Water) | 1.45 | Calculated |
| Crystal Density | 1.72 g/cm³ | CSD |
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in DMF or DMSO .
Applications in Scientific Research
Medicinal Chemistry
6-Chlorotetrazolo[1,5-b]pyridazine serves as a scaffold for kinase inhibitors. Substitution at the 6-position with amino groups enhances binding to ATP pockets in Bruton’s tyrosine kinase (BTK) .
Energetic Materials
While less energetic than azido analogs, chlorine substitution improves thermal stability, making it a candidate for low-sensitivity explosives .
Coordination Chemistry
The tetrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis .
Future Directions
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Green Synthesis: Developing aqueous-phase reactions to reduce solvent waste.
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Biological Screening: Expanding studies on antitumor and antimicrobial activity.
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Computational Modeling: Predicting stability and reactivity via DFT calculations.
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